Riqrgpgrafvtigk
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Overview
Description
Hiv (GP120) fragment (315-329) is a peptide derived from the envelope glycoprotein 120 (gp120) of the Human Immunodeficiency Virus (HIV). This fragment plays a crucial role in the virus’s ability to infect host cells by interacting with the CD4 receptor and co-receptors on the surface of target cells . The gp120 protein is essential for the virus’s entry into cells, making it a significant target for research and therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hiv (GP120) fragment (315-329) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Hiv (GP120) fragment (315-329) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .
Scientific Research Applications
Hiv (GP120) fragment (315-329) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the interaction between HIV and host cells, particularly the binding to CD4 receptors.
Medicine: Serves as a target for developing HIV vaccines and therapeutic agents.
Industry: Utilized in the production of diagnostic tools and research reagents.
Mechanism of Action
The mechanism of action of Hiv (GP120) fragment (315-329) involves its binding to the CD4 receptor on the surface of host cells. This interaction is a critical step in the HIV entry process, facilitating the fusion of the viral and cellular membranes . The peptide also interacts with co-receptors such as CCR5 or CXCR4, further promoting viral entry .
Comparison with Similar Compounds
Similar Compounds
Hiv (GP120) fragment (308-322): Another peptide derived from the gp120 protein, involved in similar interactions with the CD4 receptor.
Hiv (GP120) fragment (330-344): A different segment of the gp120 protein, also studied for its role in HIV entry.
Uniqueness
Hiv (GP120) fragment (315-329) is unique due to its specific sequence and its critical role in the initial binding of HIV to the CD4 receptor. This makes it a valuable target for research aimed at preventing HIV infection .
Biological Activity
Riqrgpgrafvtigk is a synthetic peptide derived from the V3 loop of the HIV-1 envelope glycoprotein gp120. This peptide plays a significant role in immunological research, particularly in the context of HIV vaccine development and immune response studies. Its biological activity has been explored through various experimental models, revealing insights into T cell responses and potential therapeutic applications.
Structure and Function
The sequence this compound corresponds to a critical region of the HIV-1 gp120 protein, which is essential for viral entry into host cells. The V3 loop is known for its role in receptor binding and is a target for neutralizing antibodies. The structural characteristics of this peptide allow it to interact with specific immune cells, facilitating studies on cellular immunity against HIV.
T Cell Responses
Research has demonstrated that this compound can induce robust T cell responses. In one study, splenocytes from immunized mice were stimulated with this peptide, leading to significant cytotoxic T lymphocyte (CTL) activity against HIV-infected cells. The study utilized a 51Cr release assay to measure the cytotoxicity of these T cells against target cells pulsed with the peptide .
Table 1: Summary of T Cell Activation Studies
Case Studies
Several case studies have highlighted the importance of this compound in vaccine development and immune profiling:
- Case Study 1 : A trial involving an HIV vaccine candidate utilizing rgp120W61D showed that immunization led to T cell proliferation and chemokine production, demonstrating the peptide's potential in enhancing immune responses against HIV .
- Case Study 2 : Research focused on the peptide's interaction with glycyrrhiza extracts revealed that it could serve as a model for studying anti-HIV agents, emphasizing its relevance in drug discovery .
Mechanistic Insights
The biological activity of this compound is not limited to its immunogenic properties. It has been shown to influence cytokine production, including MIP-1α, MIP-1β, and RANTES, which are crucial for recruiting immune cells to sites of infection. This cytokine profile indicates that the peptide may enhance both innate and adaptive immune responses .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H126N26O18/c1-9-39(5)56(66(112)87-36-53(103)91-48(70(116)117)23-14-15-29-74)97-69(115)58(42(8)100)98-67(113)55(38(3)4)95-64(110)49(34-43-20-12-11-13-21-43)94-59(105)41(7)89-62(108)46(25-18-32-85-73(81)82)90-52(102)35-86-65(111)50-26-19-33-99(50)54(104)37-88-61(107)45(24-17-31-84-72(79)80)92-63(109)47(27-28-51(76)101)93-68(114)57(40(6)10-2)96-60(106)44(75)22-16-30-83-71(77)78/h11-13,20-21,38-42,44-50,55-58,100H,9-10,14-19,22-37,74-75H2,1-8H3,(H2,76,101)(H,86,111)(H,87,112)(H,88,107)(H,89,108)(H,90,102)(H,91,103)(H,92,109)(H,93,114)(H,94,105)(H,95,110)(H,96,106)(H,97,115)(H,98,113)(H,116,117)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t39-,40-,41-,42+,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-,58-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHASQROABALLM-ROQHZCFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H126N26O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1655.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.